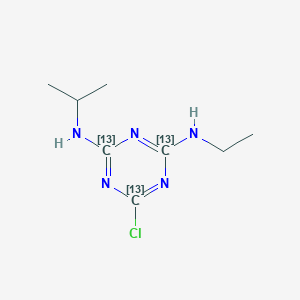
Atrazine 13C3 (triazine 13C3) 100 microg/mL in Acetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atrazine 13C3 (triazine 13C3) 100 micrograms per milliliter in acetone is a stable isotope-labeled compound used primarily in scientific research. Atrazine itself is a selective systemic herbicide belonging to the chlorotriazine class, widely used for controlling broadleaf and grassy weeds . The 13C3 labeling indicates that three carbon atoms in the triazine ring are replaced with the carbon-13 isotope, which is useful for tracing and analytical purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Atrazine 13C3 involves the incorporation of carbon-13 isotopes into the triazine ring. This can be achieved through a series of chemical reactions starting from carbon-13 labeled precursors. The general synthetic route includes:
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of carbon-13 labeled cyanuric chloride with ethylamine and isopropylamine under controlled conditions.
Chlorination: The resulting compound is then chlorinated to introduce the chlorine atom at the desired position on the triazine ring.
Industrial Production Methods
Industrial production of Atrazine 13C3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of carbon-13 labeled precursors.
Automated Reaction Systems: Use of automated systems to ensure precise control over reaction conditions and yield optimization.
Purification: Advanced purification techniques such as chromatography to obtain high-purity Atrazine 13C3.
化学反应分析
Types of Reactions
Atrazine 13C3 undergoes various chemical reactions, including:
Oxidation: Atrazine can be oxidized to form hydroxyatrazine.
Reduction: Reduction reactions can convert atrazine to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydroxyatrazine: Formed through oxidation.
Aminoatrazine: Formed through reduction.
Substituted Atrazine Derivatives: Formed through nucleophilic substitution.
科学研究应用
Atrazine 13C3 is extensively used in various scientific research fields:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the fate of atrazine in biological systems.
Medicine: Investigated for its potential effects on endocrine systems and its role as a model compound in toxicology studies.
Industry: Utilized in environmental monitoring to detect and quantify atrazine residues in soil and water.
作用机制
Atrazine 13C3 exerts its effects primarily through inhibition of photosynthesis in plants. It binds to the Q_B site on the D1 protein of the photosystem II complex, blocking electron transport and leading to the production of reactive oxygen species. This results in oxidative damage and ultimately plant death. The carbon-13 labeling allows for detailed studies of its interaction with molecular targets and pathways.
相似化合物的比较
Similar Compounds
Simazine: Another chlorotriazine herbicide with similar uses but different substitution patterns.
Propazine: Similar structure but with different alkyl groups attached to the triazine ring.
Terbuthylazine: A triazine herbicide with a different substitution pattern and slightly different mode of action.
Uniqueness
Atrazine 13C3 is unique due to its carbon-13 labeling, which makes it invaluable for tracing and analytical studies. This isotopic labeling provides a distinct advantage in research applications, allowing for precise tracking and quantification in complex systems.
属性
CAS 编号 |
1443685-80-0 |
|---|---|
分子式 |
C8H14ClN5 |
分子量 |
218.66 g/mol |
IUPAC 名称 |
6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+1,7+1,8+1 |
InChI 键 |
MXWJVTOOROXGIU-TTXLGWKISA-N |
手性 SMILES |
CCN[13C]1=N[13C](=N[13C](=N1)Cl)NC(C)C |
规范 SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)
![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)
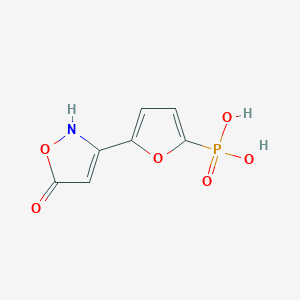

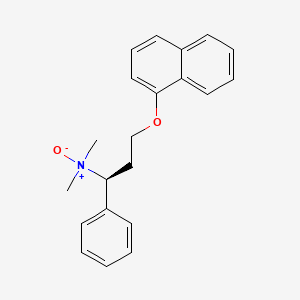
![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
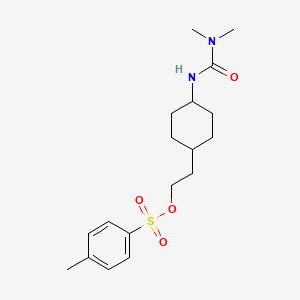

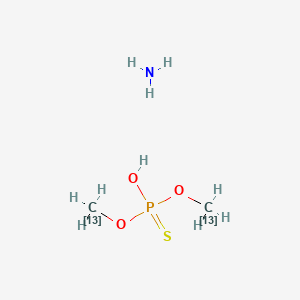
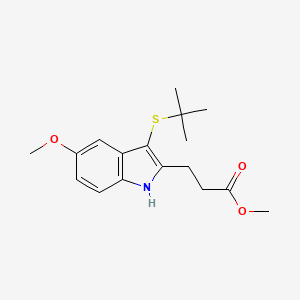
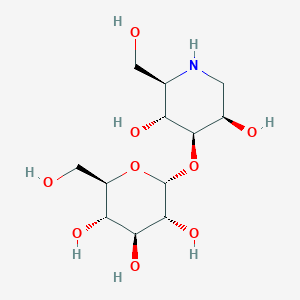
![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)
